N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide

Catalog No.
S2710552
CAS No.
1705760-17-3
M.F
C15H20N2O2
M. Wt
260.337
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopr...

CAS Number

1705760-17-3

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropanecarboxamide

Molecular Formula

C15H20N2O2

Molecular Weight

260.337

InChI

InChI=1S/C15H20N2O2/c1-17-7-6-11-8-12(4-5-13(11)17)14(18)9-16-15(19)10-2-3-10/h4-5,8,10,14,18H,2-3,6-7,9H2,1H3,(H,16,19)

InChI Key

AXEOKYHKAFATQA-UHFFFAOYSA-N

SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)O

Solubility

not available

Pharmaceutical Chemistry

    Summary of the Application: This compound is used in the synthesis of antiviral drugs.

    Methods of Application or Experimental Procedures: The compound is synthesized from 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids, which are sequentially converted to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles.

    Results or Outcomes: The synthesized compounds demonstrated significant activity against influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and an indoline moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the hydroxy group and the indoline structure suggests that it may interact with various biological targets, making it a subject of interest for further research.

Typical for amides and alcohols. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxy group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The cyclopropane moiety may undergo ring-opening reactions under certain conditions, leading to more complex structures.

These reactions are essential for understanding the reactivity of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide in synthetic chemistry.

Preliminary studies indicate that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in metabolic pathways. It has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), which are critical in regulating immune responses and cancer progression. This inhibition could enhance anti-tumor immunity, making it a candidate for cancer therapy.

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide typically involves several steps:

  • Formation of the Indoline Derivative: Starting from commercially available indole derivatives, the methylation at the nitrogen atom can be performed using methyl iodide or dimethyl sulfate.
  • Cyclopropanation: The cyclopropane ring can be introduced through methods such as the addition of diazo compounds to alkenes or via cyclopropanation reactions using transition metal catalysts.
  • Amidation: The cyclopropanecarboxylic acid derivative is then reacted with the indoline derivative under coupling conditions (e.g., using coupling reagents like EDC or DCC) to form the final amide product.
  • Hydroxylation: The hydroxyl group can be introduced through oxidation of an appropriate precursor or by direct functionalization of the ethyl chain.

These synthetic routes allow for the modification of various functional groups, enabling the exploration of structure-activity relationships.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide has potential applications in:

  • Pharmaceutical Development: As an inhibitor of IDO1 and TDO2, it may contribute to cancer therapies by enhancing immune responses against tumors.
  • Biochemical Research: Its ability to modulate metabolic pathways makes it useful in studying immune regulation and cancer biology.

Additionally, its unique structure may lead to novel applications in drug design targeting specific pathways.

Studies focusing on interaction profiles have revealed that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide interacts with key enzymes involved in tryptophan metabolism. These interactions suggest that the compound can alter metabolic fluxes within cells, potentially leading to enhanced immune responses against tumors. Further research is needed to elucidate the precise mechanisms and affinities involved in these interactions.

Several compounds share structural similarities with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide. Here are some notable examples:

Compound NameStructureUnique Features
Indole-3-carboxylic acidIndole StructureBasic indole structure without cyclopropane
Cyclopropanecarboxylic acidCyclopropane StructureLacks the indoline moiety
1-MethylindoleMethylindole StructureSimilar indoline structure but without cyclopropane

These compounds highlight the uniqueness of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide due to its combination of an indoline structure with a cyclopropane ring, which may confer distinct biological properties not found in simpler analogs.

XLogP3

1

Dates

Modify: 2023-08-16

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